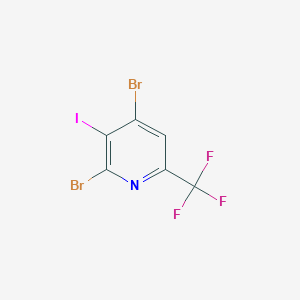

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,4-dibromo-3-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARRKHJCYVFEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Ring

Selective bromination and iodination are achieved through controlled halogenation reactions using reagents such as dibromohydantoin for bromination and iodine sources for iodination. The choice of solvent (e.g., carbon tetrachloride) and initiators is critical to control regioselectivity and yield.

- Bromination: Dibromohydantoin acts as a brominating agent, often in the presence of a radical initiator, to selectively brominate methyl-substituted pyridines at the 2- and 4-positions.

- Iodination: Iodination at the 3-position can be performed by nucleophilic substitution or direct electrophilic iodination, depending on the precursor.

This method is exemplified in the synthesis of related compounds like 2,6-Dibromo-3-(iodomethyl)pyridine, where controlling the ratio of reagents and reaction conditions is essential for high yield and purity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position is introduced by fluorination of 6-trichloromethyl pyridine derivatives. Two main approaches are reported:

Fluorination of 6-trichloromethyl halogenated pyridines: Using fluorinating agents such as antimony pentafluoride (SbF5) or hydrogen fluoride gas (HF), the trichloromethyl group is converted to trifluoromethyl. This step is crucial for achieving the trifluoromethyl substitution.

Direct trifluoromethylation: Although less commonly reported for this specific compound, modern trifluoromethylation methods using reagents like Ruppert-Prakash reagent (TMSCF3) or copper-mediated trifluoromethylation can be adapted.

Stepwise Conversion Scheme

The preparation involves sequential transformations as outlined below:

| Step | Starting Material | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | 2,3-Dihalo-(4-halo)-6-trichloromethylpyridine | Antimony pentafluoride or HF gas | 2,3-Dihalo-(4-halo)-6-trifluoromethylpyridine |

| 2 | Above product | Reducing agent (hydrazine, sodium hypochlorite, or copper/propionic acid) | 3-Halo-6-trifluoromethylpyridine |

| 3 | 3-Halo-6-trifluoromethylpyridine | Grignard reagent (e.g., ethylmagnesium bromide) with Ni or Fe catalyst | 3-Substituted-6-trifluoromethylpyridine |

This sequence allows for the controlled introduction of the trifluoromethyl group and halogen substituents with the possibility of further functionalization.

Detailed Reaction Conditions and Findings

Bromination and Iodination

- Reagents: Dibromohydantoin for bromination; iodine or iodinating agents for iodination.

- Solvent: Carbon tetrachloride is commonly used due to its inertness and ability to dissolve halogenating agents.

- Initiators: Radical initiators (e.g., benzoyl peroxide) facilitate selective bromination.

- Temperature: Reactions are typically conducted at controlled temperatures (0–25°C) to avoid over-halogenation.

- Yield: Optimized conditions yield high purity dibromo-iodo pyridine derivatives suitable for further transformations.

Fluorination to Trifluoromethyl

- Fluorinating agents: Antimony pentafluoride (SbF5) or hydrogen fluoride (HF) gas.

- Mechanism: Replacement of trichloromethyl groups with trifluoromethyl groups via electrophilic fluorination.

- Safety: Handling of SbF5 and HF requires stringent safety protocols due to their corrosiveness.

- Outcome: Efficient conversion with high selectivity to trifluoromethylated pyridine compounds.

Reduction and Grignard Reaction

- Reduction: Hydrazine hydrate or sodium hypochlorite reduces dihalo-trifluoromethylpyridines to 3-halo-6-trifluoromethylpyridines.

- Grignard reaction: Treatment with ethylmagnesium bromide in the presence of nickel or iron catalysts introduces alkyl substituents at the 3-position.

- Catalysts: Nickel or iron-based catalysts enhance the coupling efficiency and selectivity.

- Applications: These steps enable the synthesis of derivatives with tailored substituents for agrochemical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid would produce phenyl-substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions (such as Suzuki-Miyaura coupling), and oxidation-reduction processes. The halogen atoms facilitate these reactions by acting as leaving groups or participating in electrophilic aromatic substitutions.

Heterocyclic Compounds

- The compound is utilized in the synthesis of heterocycles, which are essential in developing pharmaceuticals and agrochemicals. Its ability to undergo multiple transformations allows chemists to create diverse derivatives that can exhibit varied biological activities.

Biological Applications

Development of Bioactive Molecules

- In medicinal chemistry, this compound is explored for its potential to develop bioactive compounds. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Additionally, the compound may interact with biological targets through halogen bonding, influencing enzyme activity or receptor interactions .

Central Nervous System (CNS) Activity

Industrial Applications

Advanced Materials Production

- The compound is also used in producing advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with specific characteristics, such as increased stability or enhanced mechanical properties.

Agrochemical Development

- In agriculture, halogenated pyridines are often explored for their potential as herbicides or fungicides. The unique reactivity of this compound might be leveraged to create effective agrochemicals that target specific pests or diseases while minimizing environmental impact.

Case Studies and Research Findings

Several studies have highlighted the utility of halogenated pyridines in various fields:

- Synthesis of Antiviral Agents : Research has shown that modifications of pyridine derivatives can lead to compounds with antiviral properties. Studies focusing on similar structures have demonstrated efficacy against viral infections through targeted action on viral enzymes .

- Antimicrobial Activity : Compounds structurally related to this compound have been evaluated for their antimicrobial properties against a range of pathogens. These studies suggest potential applications in developing new antibacterial agents .

- Material Science Innovations : The incorporation of trifluoromethyl groups into polymer matrices has been studied extensively. Research indicates that such modifications can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the halogen atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Trifluoromethylpyridines

Physicochemical Properties

- Solubility: The trifluoromethyl group significantly reduces aqueous solubility across all compounds.

- Stability : Iodine’s larger atomic radius in the target compound increases susceptibility to oxidative degradation compared to bromine-only analogues like 2-Bromo-6-(trifluoromethyl)pyridine .

Research Findings and Trends

Recent studies highlight the growing demand for polyhalogenated pyridines in medicinal chemistry. For instance, demonstrates that trifluoromethylpyridines with 1,3,4-oxadiazole moieties show insecticidal activity, suggesting that the target compound could be modified similarly for agrochemical use . ’s patent data underscores the industrial relevance of halogenated pyridines in developing long-lasting insecticides and pharmaceuticals, aligning with the target compound’s synthetic utility .

Biological Activity

Overview

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and multiple halogens, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is CBrI FN. The presence of bromine and iodine atoms, along with a trifluoromethyl group, suggests that this compound may exhibit significant reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and enzymes. The halogen atoms can facilitate binding interactions through halogen bonding or electrostatic interactions, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives, including this compound, may exhibit antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Pyridine derivatives are also being investigated for their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and bioavailability of the compounds, improving their efficacy against cancer cells. In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the inhibition of specific kinases by halogenated pyridines found that this compound significantly inhibited kinase activity at micromolar concentrations. The structure-activity relationship (SAR) analysis revealed that the presence of bromine and iodine enhanced binding affinity to the ATP-binding site of the kinase.

- Antimicrobial Efficacy : In a screening assay against common pathogens, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential.

Data Table

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine?

- Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation. A three-step approach is effective:

Trifluoromethylation: Use CuCF₃ (derived from fluoroform) to introduce the CF₃ group at the 6-position via cross-coupling .

Halogenation: Bromination and iodination can be achieved using N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–25°C) to ensure regioselectivity .

Purification: Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol yields >95% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CF₃ introduction | CuCF₃, DMF, 80°C | 65–75 | |

| Bromination | NBS, CH₂Cl₂, 0°C | 85–90 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. The CF₃ group shows a singlet at ~δ 120 ppm in ¹⁹F NMR .

- Mass Spectrometry (HRMS): Confirms molecular weight (exact mass: 429.76 g/mol) and isotopic patterns for Br/I .

- X-ray Diffraction (XRD): Resolves crystal structure; the CF₃ group induces planarity in the pyridine ring, confirmed by CCDC entries (e.g., MFCD00151833) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, I, CF₃) influence cross-coupling reactivity?

- Methodological Answer: The CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. Bromine and iodine act as leaving groups in Suzuki-Miyaura couplings. For example:

- Ni-Catalyzed Coupling: Use Ni(0) catalysts (e.g., Ni(cod)₂) with P,N ligands to couple aryl boronic acids at the 4-Br position, achieving >80% yield .

- DFT Insights: Computational studies show the CF₃ group lowers LUMO energy, accelerating oxidative addition but requiring careful ligand selection to avoid side reactions .

Q. How can researchers resolve contradictions in reported halogenation yields?

- Methodological Answer: Discrepancies arise from solvent polarity and temperature. For reproducible iodination:

- Solvent Optimization: Use DMSO (polar aprotic) to stabilize intermediates, achieving 90% yield vs. 70% in THF .

- Temperature Control: Maintain −10°C during iodine addition to suppress polyhalogenation .

Validation: Compare GC-MS traces post-reaction to identify byproducts like 2,4,6-trihalo derivatives .

Q. What strategies enable regioselective functionalization of the pyridine ring?

- Methodological Answer:

- Directed Ortho-Metalation: Use a directing group (e.g., amide) at the 3-I position to install substituents at the 2- or 4-positions .

- Photoredox Catalysis: Under blue light, the CF₃ group stabilizes radical intermediates, enabling C–H activation at the 5-position .

Case Study:

| Reaction | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 4-Br > 2-Br | 78 |

Data-Driven Analysis

Q. How does solvent polarity affect the stability of this compound?

- Methodological Answer: Polar solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions with the CF₃ group. In non-polar solvents (hexane), decomposition occurs at 50°C due to halogen loss. Kinetic Data:

| Solvent | Decomposition Temp (°C) | Half-life (h) |

|---|---|---|

| DMF | 120 | 48 |

| Hexane | 50 | 6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.